5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone, followed by alkylation to introduce the oxan-4-ylmethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine
- 5-methyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid .
Uniqueness
What sets 5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine apart from similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-methyl-1-(oxan-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-10(11)6-12-13(8)7-9-2-4-14-5-3-9/h6,9H,2-5,7,11H2,1H3 |
InChI Key |
KLYMCGDMFKHHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2CCOCC2)N |
Origin of Product |
United States |
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